molecular formula C17H15N3O4 B1227521 5-(3,4-dimethoxyphenyl)-N-(3-pyridinyl)-3-isoxazolecarboxamide

5-(3,4-dimethoxyphenyl)-N-(3-pyridinyl)-3-isoxazolecarboxamide

Cat. No. B1227521
M. Wt: 325.32 g/mol
InChI Key: UAIKQYGGEYNLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxyphenyl)-N-(3-pyridinyl)-3-isoxazolecarboxamide is a dimethoxybenzene.

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : The compound was synthesized, and its crystal structure was analyzed, revealing that it crystallizes in the triclinic system with specific unit cell parameters, stabilized by hydrogen bond interactions (Prabhuswamy et al., 2016).

  • Potential Antiinflammatory Agents : Novel pyrazole derivatives related to this compound have been synthesized and evaluated for antiinflammatory activity, showing significant results and minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).

  • Antimicrobial and Anti-Proliferative Activities : Some derivatives have shown inhibitory activity against pathogenic bacteria and fungi, and anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

  • Synthesis of Analog Compounds : Analog compounds of 5-(3,4-dimethoxyphenyl)-N-(3-pyridinyl)-3-isoxazolecarboxamide have been synthesized and their properties studied, contributing to the understanding of chemical reactions and structures (Singh & Lesher, 1991).

  • Photophysical Properties Study : Studies on similar compounds have explored the effects of solvent structure and polarity on photophysical properties, which is crucial in understanding the behavior of these compounds in different environments (Şenol et al., 2020).

  • Antimicrobial Evaluation : Other derivatives have been evaluated for antimicrobial activities, contributing to the development of new antimicrobial agents (Talupur et al., 2021).

properties

Product Name

5-(3,4-dimethoxyphenyl)-N-(3-pyridinyl)-3-isoxazolecarboxamide

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-pyridin-3-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H15N3O4/c1-22-14-6-5-11(8-16(14)23-2)15-9-13(20-24-15)17(21)19-12-4-3-7-18-10-12/h3-10H,1-2H3,(H,19,21)

InChI Key

UAIKQYGGEYNLIZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN=CC=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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